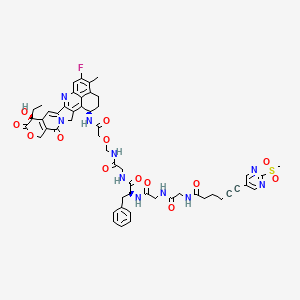
Hdac4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac4-IN-1 is a compound that inhibits histone deacetylase 4 (HDAC4), an enzyme involved in the removal of acetyl groups from histone proteins. This process is crucial for the regulation of gene expression and chromatin structure. HDAC4 belongs to the class IIa family of histone deacetylases, which play significant roles in various cellular processes, including development, differentiation, and disease progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac4-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of cyanoacrylates, which form transient covalent bonds with cysteine residues in HDAC4 . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography, is also essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hdac4-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deacetylated products. Substitution reactions can result in the formation of various functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Hdac4-IN-1 has numerous scientific research applications, including:
Wirkmechanismus
Hdac4-IN-1 exerts its effects by inhibiting the deacetylase activity of HDAC4. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression . The molecular targets of this compound include the zinc-dependent catalytic domain of HDAC4, which is essential for its enzymatic activity . The pathways involved in the mechanism of action include the regulation of transcription factors and the modulation of chromatin remodeling complexes .
Vergleich Mit ähnlichen Verbindungen
Hdac4-IN-1 is unique compared to other HDAC inhibitors due to its specificity for HDAC4 and its reversible covalent binding mechanism . Similar compounds include:
SAHA (Vorinostat): A pan-HDAC inhibitor with broad specificity for multiple HDAC isoforms.
Trichostatin A: A potent HDAC inhibitor with activity against class I and II HDACs.
Romidepsin: A selective inhibitor of class I HDACs, used in the treatment of certain cancers.
This compound’s specificity for HDAC4 and its unique binding mechanism make it a valuable tool for studying the role of HDAC4 in various biological processes and for developing targeted therapies.
Eigenschaften
Molekularformel |
C16H19F3N4O2 |
|---|---|
Molekulargewicht |
356.34 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H19F3N4O2/c1-3-23(4-2)10-9-20-14(24)12-7-5-11(6-8-12)13-21-15(25-22-13)16(17,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
PZAVITOFPPUOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



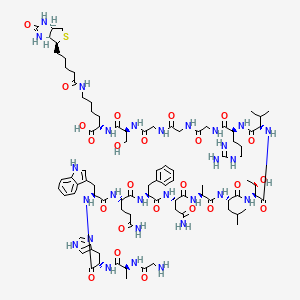
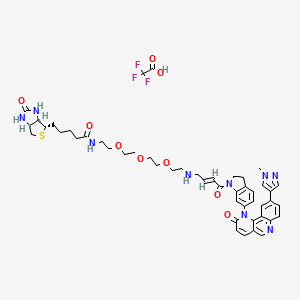
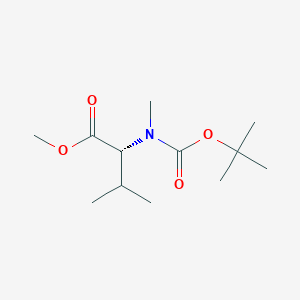
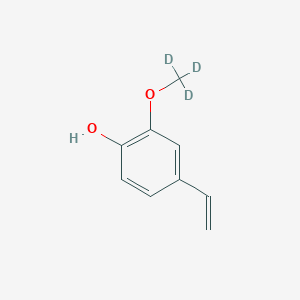
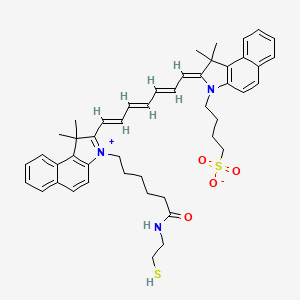
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

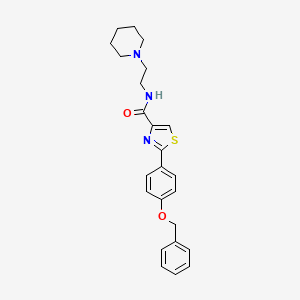
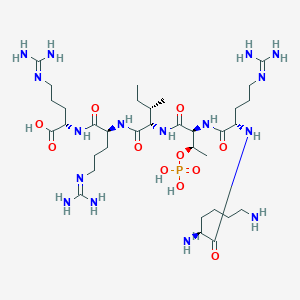
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
